Omaveloxolone

Description

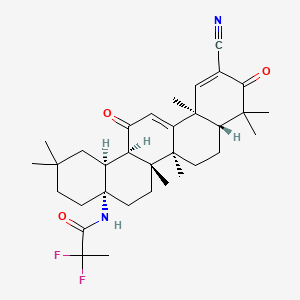

Structure

3D Structure

Properties

IUPAC Name |

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBNBKOKFWNY-IDPLTSGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138251 | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474034-05-3 | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1474034-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omaveloxolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474034053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omaveloxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMAVELOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69Z98951Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omaveloxolone's Activation of the Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omaveloxolone is a semi-synthetic, orally bioavailable triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, which are implicated in the pathophysiology of numerous diseases, including the rare neurodegenerative disorder Friedreich's ataxia. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the Nrf2 pathway. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

Introduction to the Nrf2 Pathway and this compound

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like this compound, this interaction is disrupted.[1] this compound covalently and reversibly modifies a specific cysteine residue (Cys151) on Keap1, leading to a conformational change that inhibits its ability to target Nrf2 for degradation.[2][3][4] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidants, detoxification enzymes, and anti-inflammatory mediators.[1][5]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on Nrf2 pathway activation and its clinical efficacy.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | Value | Reference(s) |

| IC50 for NO Suppression | RAW 264.7 mouse macrophages | 4.4 ± 1.8 nM | [6] |

| EC50 for Anti-necroptotic Activity | HT-29 human colon cancer cells | 1.41 µM | [6] |

| Nrf2 Target Gene Induction (Fold Change) | BV2 microglial cells (OxyHb-stimulated) vs. OxyHb alone | NQO1: ~2.5-fold, HO-1: ~3-fold | [5] |

| Increase in Glutathione Levels | Friedreich's ataxia patient-derived fibroblasts | Mentioned to increase resistance to oxidative stress by increasing glutathione levels, but specific quantitative fold-change is not provided. | [7] |

Table 2: Clinical Pharmacodynamic Effects of this compound (MOXIe Trial - Part 1)

| Biomarker | Dose | Mean Change from Baseline | p-value vs. Baseline | Reference(s) |

| Ferritin | 80 mg/day | Increased | Statistically significant | [8][9] |

| 160 mg/day | Increased (Optimal) | Statistically significant | [8][9] | |

| Gamma-Glutamyl Transferase (GGT) | 80 mg/day | Increased | Statistically significant | [8][9] |

| 160 mg/day | Increased (Optimal) | Statistically significant | [8][9] |

Table 3: Clinical Efficacy of this compound in Friedreich's Ataxia (MOXIe Trial)

| Parameter | Population | This compound (150 mg/day) Change from Baseline | Placebo Change from Baseline | Placebo-Corrected Difference (p-value) | Reference(s) |

| mFARS Score at Week 48 (Part 2) | Full Analysis Set (n=82, without severe pes cavus) | -1.55 ± 0.69 | +0.85 ± 0.64 | -2.40 ± 0.96 (p=0.014) | [10] |

| mFARS Score at Week 12 (Part 1) | All Patients | -2.5 | - | -1.1 (non-significant) | [11] |

| mFARS Score at Week 12 (Part 1) | 160 mg Dose | -3.8 | - | -2.3 (p=0.06) | [11][12] |

| mFARS Score at Week 12 (Part 1) | Patients without pes cavus (160 mg) | -6.0 | - | -4.4 (p=0.01) | [9][12] |

| mFARS Score at Year 3 (Open-Label Extension vs. Natural History) | Pooled Primary Population | +3.0 points | +6.6 points | -3.6 points (p=0.0001) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound-mediated Nrf2 activation and the workflows of key experimental assays used to characterize its effects.

This compound-Nrf2 Signaling Pathway

Experimental Workflow: Nrf2 Nuclear Translocation by Western Blot

Experimental Workflow: Nrf2 Target Gene Expression by qPCR

Experimental Workflow: Mitochondrial Function via Seahorse Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drughunter.com [drughunter.com]

- 5. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.protocols.io [content.protocols.io]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. | BioWorld [bioworld.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Reata Announces Positive Topline Results from the MOXIe [globenewswire.com]

- 11. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 12. Reata Pharmaceuticals Inc Announces Positive Data From Part One Of Moxie Trial Of this compound For Friedreich's Ataxia [clinicalleader.com]

Preclinical Profile of Omaveloxolone in Friedreich's Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of omaveloxolone in various models of Friedreich's ataxia (FA). The information presented herein is intended to offer a detailed understanding of the compound's mechanism of action, efficacy in relevant disease models, and the experimental methodologies employed in its preclinical evaluation.

Introduction to this compound and its Rationale in Friedreich's Ataxia

Friedreich's ataxia is a rare, inherited neurodegenerative disease caused by a deficiency of the mitochondrial protein frataxin (FXN). This deficiency leads to mitochondrial dysfunction, impaired energy production, and increased oxidative stress, ultimately resulting in progressive neurological and cardiac dysfunction. This compound is a semi-synthetic, orally bioavailable triterpenoid compound designed to address these pathological hallmarks. It acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] By activating Nrf2, this compound aims to restore mitochondrial function, mitigate oxidative stress, and reduce inflammation, thereby offering a therapeutic strategy for FA.[1][2]

Mechanism of Action: The Nrf2 Signaling Pathway

This compound's primary mechanism of action involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.

Summary of Preclinical Data

This compound has been evaluated in a range of preclinical models, from patient-derived cells to non-human primates. The following tables summarize the key quantitative findings from these studies.

In Vitro Studies

| Model System | Treatment | Key Findings | Reference |

| FA Patient-Derived Fibroblasts | 50 nM this compound for 72h | - Restored mitochondrial respiratory chain complex I activity. - Increased mitochondrial mass and mtDNA content. | [3][4] |

| C2C12 Mouse Skeletal Myoblasts | This compound (dose-dependent) | - Potently increased Nrf2 activity. - Improved spare respiratory capacity and maximal respiration (assessed by Seahorse XFe96 Analyzer). | [5] |

| hFXNI154F Murine Embryonic Fibroblasts | This compound (dose-dependent) | - Potently increased Nrf2 activity. - Improved multiple parameters of mitochondrial function. | [5][6] |

| BV-2 Mouse Microglia | This compound | - Increased Nrf2 activity. - Suppressed pro-inflammatory TNFα, MCP-1, and IL-6 expression. | [5] |

In Vivo Studies

| Model System | Treatment | Key Findings | Reference |

| FXN Mck-Cre KO Mouse Model of FA Cardiomyopathy | 24 mg/kg this compound for 5 weeks | - Significantly decreased Left Ventricular (LV) mass (-24%). - Significantly decreased LV diameter (-28%). - Partially recovered ejection fraction (+40%), stroke volume (+22%), and cardiac output (+35%). - Recovered expression of Nrf2 target genes (NQO1, SOD2, GST) by 60-90%. - Partially recovered aconitase activity (+33%). | [7][8] |

| Rodent Model of Epileptogenesis | Acute this compound (dose-dependent) | - Significantly increased glutathione and ATP levels. - Prevented neuronal loss. - Reduced the median frequency of late spontaneous seizures by 94%. | [6] |

| Cynomolgus Monkeys | 10, 30, and 100 mg/kg/day this compound for 2 weeks | - Dose-dependent induction of Nrf2 target genes (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) in liver, lung, and brain. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

-

FA Patient-Derived Fibroblasts: Fibroblasts were cultured in standard cell culture medium. For experiments, cells were incubated with 50 nM this compound for 72 hours prior to analysis.[10]

-

C2C12 Mouse Skeletal Myoblasts and hFXNI154F Murine Embryonic Fibroblasts: These cell lines were maintained in appropriate growth media. For experiments, cells were treated with varying concentrations of this compound to assess dose-dependent effects.[5]

-

BV-2 Mouse Microglia: BV-2 cells were cultured and treated with this compound. Inflammation was induced using lipopolysaccharide (LPS).[11]

A common method to assess Nrf2 activation is to measure the mRNA levels of its downstream target genes.

-

Protocol:

-

RNA Isolation: Total RNA was extracted from treated and untreated cells using a commercially available RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR was performed using a real-time PCR system with SYBR Green chemistry. Specific primers for Nrf2 target genes (e.g., NQO1, HO-1, GST) and a housekeeping gene (for normalization) were used.

-

Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.

-

The Seahorse XFe96 Analyzer is used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

-

Protocol:

-

Cell Seeding: Cells (e.g., C2C12 myoblasts) were seeded into a Seahorse XF96 cell culture microplate.

-

Treatment: Cells were treated with this compound as required.

-

Assay Preparation: On the day of the assay, the cell culture medium was replaced with a specialized Seahorse XF assay medium, and the plate was incubated in a CO2-free incubator.

-

Mitochondrial Stress Test: A mitochondrial stress test was performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

-

Data Acquisition and Analysis: The Seahorse XFe96 Analyzer measured OCR at baseline and after each injection. Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, were calculated from the OCR data.[11]

-

In Vivo Assays

-

FXN Mck-Cre KO Mouse Model: This is a cardiac-specific knockout model that develops severe cardiomyopathy, mimicking the cardiac phenotype of FA.[7][8]

-

Cynomolgus Monkeys: Used for pharmacokinetic and pharmacodynamic studies due to their physiological similarity to humans.[9]

-

FXN Mck-Cre KO Mice: this compound was administered at a dose of 24 mg/kg. The duration of treatment was 5 weeks, starting at 3 weeks of age.[7][8]

-

Cynomolgus Monkeys: this compound was administered orally via gavage at doses of 10, 30, or 100 mg/kg/day for 14 days. Tissues (liver, lung, brain) and peripheral blood mononuclear cells (PBMCs) were collected for analysis.[9]

-

Procedure: Cardiac function in the FXN Mck-Cre KO mice was assessed in vivo using echocardiography to measure parameters such as ejection fraction, LV mass, and LV diameter.[7][8]

Aconitase activity is a surrogate marker for frataxin's function in iron-sulfur cluster biogenesis.

-

Protocol:

-

Mitochondrial Isolation: Mitochondria were isolated from heart tissue homogenates by differential centrifugation.

-

Assay: Aconitase activity in the mitochondrial extracts was measured spectrophotometrically by monitoring the conversion of isocitrate to cis-aconitate.

-

Conclusion

The preclinical data for this compound provide a strong scientific rationale for its clinical development in Friedreich's ataxia. In a variety of in vitro and in vivo models relevant to the pathophysiology of FA, this compound has consistently demonstrated its ability to activate the Nrf2 pathway, leading to enhanced antioxidant defenses, improved mitochondrial function, and reduced inflammation. These preclinical findings have been instrumental in guiding the successful clinical trials that ultimately led to the approval of this compound for the treatment of Friedreich's ataxia. This technical guide serves as a detailed resource for understanding the foundational preclinical science that underpins the therapeutic potential of this compound.

References

- 1. tabaslab.com [tabaslab.com]

- 2. fujifilmcdi.com [fujifilmcdi.com]

- 3. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Analysis of Nrf2 Activation by Western Blotting [bio-protocol.org]

- 6. content.abcam.com [content.abcam.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. cpu.edu.cn [cpu.edu.cn]

- 9. content.protocols.io [content.protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]

Omaveloxolone: A Deep Dive into its Impact on Mitochondrial Biogenesis and Function

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic triterpenoid designed to target the intricate cellular machinery governing mitochondrial function and antioxidant defense. This document provides a comprehensive technical overview of this compound's mechanism of action, with a particular focus on its profound effects on mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, this compound orchestrates a multi-faceted response that mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of new mitochondria. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular and cellular effects, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Mechanism of Action: The Nrf2-KEAP1 Axis

This compound's primary mechanism of action revolves around the activation of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]

This compound disrupts this interaction by binding to a specific cysteine residue (C151) on Keap1.[1] This covalent modification induces a conformational change in Keap1, thereby inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[1][3]

The downstream effects of Nrf2 activation are extensive and include:

-

Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][3][4]

-

Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]

-

Modulation of Inflammation: Inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a reduction in the expression of inflammatory cytokines.[6][7]

-

Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of the electron transport chain (ETC) function, and increased ATP production.[1][8]

Impact on Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and metabolic diseases, including Friedreich's ataxia, for which this compound is approved.[2][9] This dysfunction manifests as impaired energy production, increased oxidative stress, and a decline in the overall number and quality of mitochondria. This compound has been shown to counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial function.

Enhanced Mitochondrial Biogenesis

Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of generating new mitochondria.[6][10] This is, in part, mediated by the upregulation of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). While direct upregulation of PGC-1α by this compound is still under investigation, the observed increases in mitochondrial mass and mtDNA content in this compound-treated cells strongly support its role in promoting mitochondrial biogenesis.[11]

Improved Mitochondrial Respiration and Bioenergetics

Preclinical studies have demonstrated that this compound can significantly improve mitochondrial respiratory function. In cellular models of Friedreich's ataxia, this compound treatment led to a dose-dependent improvement in multiple parameters of mitochondrial function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies in cultured primary fibroblasts from patients with various mitochondrial diseases showed that this compound improved mitochondrial bioenergetics, including mitochondrial mass and energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11] In a rodent model of epilepsy, this compound treatment increased ATP levels, indicating enhanced energy production.[13]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of this compound is supported by a growing body of quantitative data from both preclinical models and human clinical trials.

Preclinical Data

| Parameter | Model | Treatment | Result | Reference |

| Reactive Oxygen Species (ROS) | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly prevented ROS production | [14] |

| Superoxide Dismutase (SOD) Levels | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly increased SOD levels | [14] |

| Malondialdehyde (MDA) Levels | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly reduced MDA levels | [14] |

| Glutathione (GSH) Levels | Kainic acid mouse model of epilepsy | This compound | Significantly and dose-dependently increased | [13] |

| ATP Levels | Kainic acid mouse model of epilepsy | This compound | Significantly and dose-dependently increased | [13] |

| Nrf2 Target Gene Expression (NQO1, SRXN1, FTH1) | STAM mouse model of NASH | 3 and 10 mg/kg/d this compound | Significant, dose-dependent increases in liver | [4] |

| Nrf2 Target Gene Expression (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) | Cynomolgus monkeys | 10, 30, and 100 mg/kg/day this compound | Significant, dose-dependent induction in liver and lung | [5] |

Clinical Data (MOXIe Trial - NCT02255435)

The efficacy and safety of this compound in patients with Friedreich's ataxia were primarily evaluated in the MOXIe trial.

| Parameter | Population | Treatment | Result | p-value | Reference |

| Change in mFARS from Baseline at Week 48 | Full Analysis Set (n=82, excluding severe pes cavus) | 150 mg this compound vs. Placebo | -2.41 point difference | 0.01 | [11] |

| Change in mFARS from Baseline at Week 48 | All-Randomized Population (n=103) | 150 mg this compound vs. Placebo | -1.93 point difference | 0.03 | [11] |

| Change in mFARS from Baseline at Week 48 | This compound Group (n=40) | 150 mg this compound | -1.55 ± 0.69 | [2][8] | |

| Change in mFARS from Baseline at Week 48 | Placebo Group (n=42) | Placebo | +0.85 ± 0.64 | [2][8] | |

| mFARS Progression at Year 3 | MOXIe Extension vs. Matched FACOMS cohort | This compound vs. Untreated | 3.0 points vs. 6.6 points | 0.0001 | [10] |

Adverse Events in the MOXIe Trial (Part 2)

| Adverse Event (≥10% in this compound Group & ≥5% > Placebo) | This compound (n=51) | Placebo (n=52) |

| Alanine aminotransferase increase | 20 (39%) | 5 (10%) |

| Headache | 20 (39%) | 12 (23%) |

| Nausea | 18 (35%) | 9 (17%) |

| Aspartate aminotransferase increase | 15 (29%) | 3 (6%) |

| Fatigue | 14 (27%) | 8 (15%) |

| Diarrhea | 11 (22%) | 7 (13%) |

| Oropharyngeal pain | 8 (16%) | 3 (6%) |

| Muscle spasm | 7 (14%) | 2 (4%) |

| Back pain | 6 (12%) | 2 (4%) |

| Influenza | 6 (12%) | 1 (2%) |

| Decreased appetite | 6 (12%) | 1 (2%) |

Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred more frequently in the first 12 weeks of treatment.[12]

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of this compound.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.

-

Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded in a Seahorse XF cell culture microplate.

-

Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized low-buffered XF assay medium.

-

Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.

-

Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially injected to measure key parameters of mitochondrial respiration:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The software calculates basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.

Nrf2 Activation Assays

This method quantifies the mRNA expression levels of Nrf2 target genes.

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2 target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site.

-

Nuclear Extract Preparation: Cells are treated with this compound, and nuclear proteins are extracted.

-

Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

-

Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at 450 nm. The signal intensity is proportional to the amount of activated Nrf2.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure intracellular ROS.

-

Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: Cells are then treated with this compound or a positive control (e.g., H₂O₂) to induce or inhibit ROS production.

-

Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Detection: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Assessment of Mitochondrial Membrane Potential (MMP) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

-

Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates in the mitochondria of healthy cells.

-

Treatment: Cells can be pre-treated with this compound to assess its protective effects on MMP. A depolarizing agent like FCCP is often used as a positive control.

-

Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

This compound represents a significant advancement in the therapeutic landscape for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other Nrf2-activating compounds, paving the way for further discoveries in the field of mitochondrial medicine.

References

- 1. 2.15. Nrf2 transcription factor assay [bio-protocol.org]

- 2. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Safety and efficacy of this compound in patients with mitochondrial myopathy: MOTOR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reata's this compound succeeds in Friedreich’s ataxia study [clinicaltrialsarena.com]

- 10. Propensity matched comparison of this compound treatment to Friedreich ataxia natural history data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. neurology.org [neurology.org]

- 13. Reata Announces New Preclinical Data Demonstrating the [globenewswire.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omaveloxolone (brand name SKYCLARYS®) is a second-generation, semi-synthetic oleanane triterpenoid that has emerged as a first-in-class therapeutic agent for the treatment of Friedreich's ataxia.[1][2][3][4] Developed by Reata Pharmaceuticals, its journey from a natural product scaffold to an FDA-approved drug highlights a successful strategy in targeting cellular pathways to combat neurodegenerative diseases.[2][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound and its precursors. It is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Rationale

The development of this compound is rooted in the exploration of synthetic oleanane triterpenoids, which are derived from the natural product oleanolic acid.[7] This class of compounds was identified for its potent anti-inflammatory and cytoprotective properties.[7] The initial lead compounds, such as bardoxolone (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me), were extensively studied for their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9]

This compound (formerly RTA 408) was developed as a next-generation analog with an optimized pharmacological profile.[1][10] The core scientific rationale was to design a molecule that could effectively mitigate the mitochondrial dysfunction and oxidative stress characteristic of Friedreich's ataxia.[11][12] In patients with this rare genetic disorder, a deficiency in the protein frataxin leads to impaired Nrf2 signaling, resulting in cellular damage.[13] this compound was specifically designed to restore the function of the Nrf2 pathway, thereby protecting neuronal cells from oxidative damage and inflammation.[8][13] After extensive preclinical and clinical investigation, this compound received FDA approval in February 2023, becoming the first-ever approved therapy for Friedreich's ataxia in adults and adolescents.[2][13][14]

Mechanism of Action: The Nrf2 Signaling Pathway

This compound's primary mechanism of action is the activation of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[8][15][16] It also exhibits inhibitory effects on the pro-inflammatory NF-κB pathway.[16][17]

Under normal physiological conditions, Nrf2 is kept at low levels by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[8] this compound, an electrophilic molecule, covalently and reversibly binds to a specific cysteine residue (Cys151) on Keap1.[5] This binding induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and halting the degradation of Nrf2.[8][18]

Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates into the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[18] This binding initiates the transcription of a wide array of cytoprotective genes that enhance mitochondrial function, restore redox balance, and reduce inflammation.[1][11][19]

Quantitative Clinical and Pharmacokinetic Data

The efficacy and safety of this compound were primarily established in the MOXIe (NCT02255435) clinical trial, a two-part, randomized, placebo-controlled study in patients with Friedreich's ataxia.[11][14][20]

Table 1: Efficacy Results from MOXIe Part 2 Trial (48 Weeks)[11][20]

| Parameter | This compound (150 mg/day) | Placebo | Difference (95% CI) | p-value |

| Change from Baseline in mFARS * | -1.55 (± 0.69) | +0.85 (± 0.64) | -2.40 (± 0.96) | 0.014 |

| Full Analysis Set (n=82) | ||||

| mFARS: Modified Friedreich's Ataxia Rating Scale; a lower score indicates less impairment. |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Time to Peak Plasma Conc. (Tmax) | 7 to 14 hours |

| Terminal Half-Life (t½) | ~57 hours |

| Apparent Volume of Distribution (Vd/F) | 7,361 L |

| Apparent Plasma Clearance (CL/F) | 109 L/hr |

| Protein Binding | >97% |

| Metabolism | Primarily via CYP3A; minor roles by CYP2C8, CYP2J2 |

| Excretion | ~92% in feces; ~0.1% in urine |

| Food Effect (High-Fat Meal) | AUC increased by 15%; Cmax increased by 350% |

Table 3: Dose-Proportional Systemic Exposure in FA Patients[1]

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| 2.5 mg | ~5 | ~100 |

| 20 mg | ~30 | ~600 |

| 80 mg | ~100 | ~2000 |

| 160 mg | ~150 | ~3500 |

| 300 mg | ~200 | ~5000 |

| (Data are approximate values derived from graphical representations in the cited study) |

Synthesis of this compound and Related Triterpenoids

The synthesis of this compound is a multi-step process starting from the naturally abundant pentacyclic triterpenoid, oleanolic acid. The key stages involve the formation of the bardoxolone (CDDO) intermediate, followed by the introduction of the 2,2-difluoropropanamide side chain.[1][8]

Synthesis of Bardoxolone Methyl (CDDO-Me)

An efficient, five-step synthesis of bardoxolone methyl from oleanolic acid has been reported, proceeding in approximately 50% overall yield.[7]

-

Esterification: Oleanolic acid is first converted to its methyl ester.

-

Oxidation: The C-3 hydroxyl group is oxidized to a ketone.

-

Enone Formation: An enone system is introduced in the C-ring.

-

Enone Bromination: Regioselective bromination of the enone.

-

Cyanide Displacement: An efficient cyanide displacement furnishes the α-cyanoenone moiety, yielding bardoxolone methyl.

Synthesis of this compound from Bardoxolone (CDDO)

The patented synthesis of this compound proceeds from the bardoxolone (CDDO) carboxylic acid intermediate.[1]

-

Curtius Rearrangement: The carboxylic acid of bardoxolone (6.1) is treated with diphenylphosphoryl azide (DPPA) to form an acyl azide. Upon heating, this undergoes a Curtius rearrangement to yield an isocyanate intermediate (6.2).

-

Hydrolysis: The isocyanate is hydrolyzed with aqueous acid to form the primary amine intermediate (6.3).

-

Amidation: The final step involves the amidation of the amine with 2,2-difluoropropanoic acid to yield this compound (6). This final sequence is reported to have a 73% yield over the three steps.[1]

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used in the characterization and analysis of this compound.

Protocol: Nrf2 Target Gene Expression Analysis in PBMCs

This protocol describes the quantification of mRNA levels of Nrf2 target genes (e.g., NQO1, GSR, TXNRD1) in peripheral blood mononuclear cells (PBMCs) from clinical trial subjects, based on methods used in pharmacokinetic/pharmacodynamic studies.[19]

Objective: To measure the pharmacodynamic effect of this compound by quantifying the induction of Nrf2 target genes.

Materials:

-

Whole blood collected in CPT™ tubes (BD Vacutainer®)

-

Phosphate-Buffered Saline (PBS)

-

RNA lysis buffer (e.g., from QuantiGene Plex 2.0 Assay kit)

-

QuantiGene™ Plex 2.0 Assay Kit (Thermo Fisher Scientific)

-

Luminex® 200™ or equivalent instrument

Procedure:

-

PBMC Isolation:

-

Collect whole blood directly into CPT™ tubes containing sodium citrate.

-

Centrifuge the tubes at 1,800 x g for 20 minutes at room temperature. This will separate the blood into layers, with the PBMC layer isolated below the plasma.

-

Carefully aspirate and discard the upper plasma layer.

-

Wash the PBMC layer twice with sterile PBS, centrifuging at 300 x g for 10 minutes for each wash.

-

-

Cell Lysis:

-

After the final wash, resuspend the PBMC pellet in 1 mL of PBS and count the cells.

-

Centrifuge the required number of cells (typically 1x10^6) and discard the supernatant.

-

Add 300 µL of RNA lysis buffer (supplemented with Proteinase K as per kit instructions) to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis.

-

-

mRNA Quantification (QuantiGene Plex 2.0 Assay):

-

Follow the manufacturer's protocol for the QuantiGene Plex 2.0 assay.

-

Briefly, the cell lysate is added to a well of a 96-well plate containing magnetic capture beads coupled to gene-specific capture probes.

-

The plate is incubated overnight at 55°C with shaking to allow hybridization of the target mRNA to the capture beads and blocker probes.

-

The following day, the plate is washed, and a series of hybridization steps are performed with pre-amplifier, amplifier, and label probes (conjugated to a fluorescent reporter like streptavidin-phycoerythrin).

-

After the final wash, the beads are resuspended in SAPE wash buffer.

-

-

Data Acquisition and Analysis:

-

Read the plate on a Luminex® instrument. The instrument will measure the median fluorescence intensity (MFI) for each bead region, corresponding to a specific target gene.

-

Normalize the MFI of the target genes to the MFI of housekeeping genes (e.g., GAPDH, PPIB) to control for variations in sample loading.

-

Calculate the fold change in mRNA expression for each target gene in this compound-treated samples relative to placebo or baseline samples.

-

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the quantitative analysis of this compound from human plasma samples, essential for pharmacokinetic studies.[19]

Objective: To determine the concentration of this compound in plasma over time.

Materials:

-

Human plasma (collected with K2EDTA anticoagulant)

-

This compound analytical standard and a stable isotope-labeled internal standard (SIL-IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plate

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound standard into blank human plasma.

-

Aliquot 50 µL of plasma samples (unknowns, calibrators, QCs) into the wells of a 96-well plate.

-

Add 150 µL of a precipitation solution (Acetonitrile containing the SIL-IS at a fixed concentration) to each well.

-

Mix thoroughly by vortexing for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Instrument: A high-performance liquid chromatography system (e.g., Shimadzu Nexera, Waters Acquity).

-

Column: A C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5-10% B to 95-98% B over several minutes to elute this compound.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its SIL-IS. These transitions must be optimized by direct infusion of the standards.

-

Example (hypothetical transitions): this compound (m/z 555.3 -> 123.1), this compound-IS (m/z 560.3 -> 128.1).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for all samples.

-

Calculate the peak area ratio (analyte area / IS area).

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound represents a significant advancement in the treatment of Friedreich's ataxia and a landmark achievement in the field of synthetic triterpenoid drug development. Its discovery was the result of a targeted effort to modulate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. The successful clinical development and approval of this compound validate the Nrf2 pathway as a viable therapeutic target for neurodegenerative diseases. The synthetic route, refined from the natural product oleanolic acid, provides a scalable method for its production. The quantitative data from clinical trials and detailed pharmacokinetic analyses have established its efficacy and safety profile, offering a much-needed therapeutic option for patients. This guide provides a foundational technical understanding for researchers and scientists working to build upon this success and develop the next generation of therapeutics targeting cellular resilience pathways.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. drughunter.com [drughunter.com]

- 4. ataxia.org.uk [ataxia.org.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety Monitoring of this compound in Friedreich Ataxia: Results from One Year of Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. io.nihr.ac.uk [io.nihr.ac.uk]

- 14. academic.oup.com [academic.oup.com]

- 15. Current Landscape of NRF2 Biomarkers in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Pharmacological Profile and Preclinical Safety of Omaveloxolone: A Technical Guide

Omaveloxolone (brand name SKYCLARYS®) is a semi-synthetic, orally bioavailable oleanane triterpenoid compound.[1][2] It has been approved for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older.[1][2][3] This document provides an in-depth overview of its pharmacological profile and preclinical safety, tailored for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound's therapeutic effects are primarily attributed to its role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3][4][5]

Mechanism of Action

This compound's core mechanism involves the activation of the Nrf2 transcriptional pathway.[5] In normal physiological states, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5] this compound modifies specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[5] This inhibition of Keap1-mediated degradation allows Nrf2 to accumulate and translocate to the nucleus.[3][5]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[5] This leads to the coordinated upregulation of a broad range of cytoprotective genes involved in:

-

Antioxidant Defense: Neutralizing reactive oxygen species (ROS) and mitigating oxidative damage.[5][6]

-

Anti-inflammatory Responses: Suppressing pro-inflammatory signaling pathways.[1][6]

-

Mitochondrial Biogenesis and Function: Improving cellular energy production.[5][6][7]

In addition to activating Nrf2, this compound has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, further contributing to its anti-inflammatory effects.[1][3][6]

Pharmacodynamics

The activation of Nrf2 by this compound leads to measurable downstream effects. In preclinical studies involving cynomolgus monkeys, oral administration of this compound resulted in a dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear cells (PBMCs), liver, lung, and brain.[8][9] These genes include those involved in redox balance and glutathione homeostasis.[8]

In clinical trials, pharmacodynamic effects were observed through biomarkers. Ferritin, an iron storage protein and a known Nrf2 target, was shown to increase in a dose-dependent manner in patients receiving this compound, serving as a pharmacodynamic marker of Nrf2 activation.[10] Additionally, transient, reversible increases in aminotransferases (ALT, AST) and gamma-glutamyl transferase (GGT) were noted, which are also considered pharmacodynamic markers of Nrf2 induction rather than signs of hepatotoxicity.[11][12][13]

Pharmacokinetics (Preclinical)

Pharmacokinetic (PK) studies in animals have been crucial for understanding the disposition of this compound. Studies in cynomolgus monkeys demonstrated dose-linear plasma PK after oral administration, with the compound readily distributing to tissues including the liver, lung, and brain.[8][9] The consistent, dose-proportional systemic exposures observed in monkeys supported the evaluation of clinical dosing regimens.[8][9]

| Parameter | Species | Finding | Reference |

| Absorption | Cynomolgus Monkey | Rapidly absorbed after oral administration. | [8] |

| Distribution | Cynomolgus Monkey | Readily measurable and dose-proportional concentrations in liver, lung, and brain. | [8][9] |

| Exposure | Cynomolgus Monkey | Dose-linear and dose-proportional plasma PK (AUC and Cmax). | [8][9] |

| Metabolism | General (Animal) | Primarily metabolized by CYP3A enzymes. | [1][14] |

| Protein Binding | General (Animal) | High protein binding with extensive tissue distribution. | [15] |

Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound.

| Parameter | Human | Value | Reference |

| Tmax (fasted) | Healthy Subjects | 7 to 14 hours | [3] |

| Protein Binding | Human Plasma | 97% | [3] |

| Metabolism | Human | Primarily by CYP3A; minor roles for CYP2C8 and CYP2J2. | [3][14] |

| Elimination Route | Healthy Subjects | ~92% in feces, ~0.1% in urine. | [3][14] |

| Terminal Half-life | Friedreich's Ataxia Patients | 57 hours (mean) | [3] |

| Apparent Volume of Distribution (Vd/F) | Human | 7361 L | [3] |

| Apparent Plasma Clearance (CL/F) | Human | 109 L/hr | [3] |

Table 2: Summary of Human Pharmacokinetic Properties of this compound.

Preclinical Safety and Toxicology

A comprehensive set of nonclinical studies was conducted to characterize the safety profile of this compound, including general toxicology, genetic toxicology, and reproductive and developmental toxicology studies.[10]

General Toxicology

Repeat-dose oral toxicity studies were performed in rats and monkeys. The primary target organs identified in both species were the liver and kidneys, with the rat being the more sensitive species.[10] In preclinical studies, dose-related increases in liver enzymes were observed in animals, without corresponding histological evidence of liver damage, suggesting enzyme induction as the cause.[11]

| Study Type | Species | Key Findings | Reference |

| Repeat-Dose Oral Toxicity | Rat | Liver and kidney identified as target organs. More sensitive species. | [10] |

| Repeat-Dose Oral Toxicity | Monkey | Liver and kidney identified as target organs. | [10] |

| Safety Pharmacology | N/A | No major safety concerns reported in Phase 1/2 studies regarding cardiac function (ECG, BNP). | [16] |

Table 3: Summary of Key Preclinical General Toxicology Findings.

Genetic Toxicology

This compound was evaluated in a standard battery of genotoxicity assays.

| Assay | Finding | Reference |

| Bacterial Reverse Mutation (Ames) Assay | Negative | [3] |

| In Vitro Chromosomal Aberration Assay | Positive (in human peripheral blood lymphocytes) | [3] |

Table 4: Summary of Genetic Toxicology Results.

Reproductive and Developmental Toxicology

In a study on fertility and early embryonic development in rats, oral administration of this compound at the highest dose tested (10 mg/kg/day) resulted in an increased incidence of pre- and post-implantation loss and resorptions, leading to fewer viable embryos.[3] The no-effect dose for these findings was 3 mg/kg/day.[3] In an embryofetal development study in rabbits, this compound administration led to increased embryofetal mortality, skeletal variations, and reduced fetal weight at the highest dose.[10]

Key Experimental Protocols

Protocol: Repeat-Dose Oral Toxicity Study in Cynomolgus Monkeys

-

Objective: To assess the safety and toxicity of this compound following daily oral administration for 14 days.

-

Animal Model: Male and female cynomolgus monkeys.

-

Groups:

-

Vehicle control (sesame oil, 5 mL/kg)

-

This compound (10, 30, and 100 mg/kg/day)

-

-

Administration: Once daily via oral gavage.

-

Duration: 14 days.

-

Key Assessments:

-

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

-

Body Weight: Measured at baseline and at regular intervals.

-

Pharmacokinetics: Blood samples collected at pre-dose and at 4, 8, 12, and 24 hours post-dose on specified days for determination of this compound plasma concentrations.[8]

-

Pharmacodynamics: PBMCs isolated from blood samples for mRNA expression analysis of Nrf2 target genes.[8]

-

Terminal Procedures (Day 14): Monkeys euthanized 24 hours after the final dose. Tissues (liver, lung, brain) collected, frozen, and stored for bioanalysis and gene expression studies.[8]

-

-

Animal Welfare: Studies performed according to approved Institutional Animal Care and Use Committee (IACUC) protocols, in compliance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[8]

Protocol: Bacterial Reverse Mutation (Ames) Assay

-

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains contain mutations that are sensitive to reversion by different types of mutagens.

-

Methodology:

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Exposure: Tester strains are exposed to a range of concentrations of this compound, along with positive and negative (vehicle) controls.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid for which they are auxotrophic.

-

Incubation: Plates are incubated for 48-72 hours.

-

-

Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and will grow to form visible colonies. The number of revertant colonies in the this compound-treated plates is compared to the number in the vehicle control plates. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.

Summary and Conclusion

This compound possesses a well-defined pharmacological profile centered on the activation of the Nrf2 pathway, a mechanism that addresses the underlying mitochondrial dysfunction and oxidative stress characteristic of Friedreich's ataxia.[4][7] Its activation of Nrf2 and subsequent induction of antioxidant and anti-inflammatory genes, coupled with the inhibition of NF-κB, provides a multi-faceted therapeutic approach.[1][6]

Preclinical pharmacokinetic studies demonstrated favorable properties, including dose-proportional exposure and distribution to key tissues.[8][9] The preclinical safety program identified the liver and kidneys as potential target organs for toxicity in animal models and noted a positive finding in an in vitro chromosomal aberration assay.[3][10] These nonclinical findings, alongside extensive clinical trial data, have defined the therapeutic window and guided the safe and effective use of this compound in the approved patient population.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of Action - SKYCLARYS® (this compound) [skyclaryshcp.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. ataxia.org [ataxia.org]

- 8. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Safety and efficacy of this compound in patients with mitochondrial myopathy: MOTOR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. dovepress.com [dovepress.com]

- 16. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide to Omaveloxolone: Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of omaveloxolone, focusing on its engagement with the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway and the subsequent activation of downstream signaling cascades. It includes quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key molecular interactions and workflows.

Target Engagement: The Keap1-Nrf2 Axis

The primary pharmacological target of this compound is the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1]

The Keap1-Nrf2 Regulatory System

Under normal, unstressed (basal) conditions, the transcription factor Nuclear factor erythroid 2–related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Keap1.[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3] This complex targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome, keeping Nrf2 levels low.[3][4] Nrf2 binds to a homodimer of Keap1 through two motifs in its N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3]

This compound's Mechanism of Action

This compound is a semi-synthetic, orally bioavailable triterpenoid that acts as a reversible covalent inhibitor of Keap1.[1][5] It pharmacologically activates the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction.[6] this compound modifies key cysteine residues on Keap1, with Cys151 being a critical target.[7] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[1][8]

As a result, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates in the cytoplasm and subsequently translocates to the nucleus.[9] This mechanism effectively "switches on" the Nrf2-mediated transcriptional program.

Downstream Signaling Pathways

The nuclear accumulation of Nrf2 initiates a cascade of transcriptional events that restore redox balance, suppress inflammation, and improve mitochondrial function.[1][10]

Activation of the Antioxidant Response Element (ARE)

In the nucleus, Nrf2 heterodimerizes with small Maf (sMAF) proteins and binds to specific DNA sequences known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1][11] This binding initiates the transcription of a broad array of over 250 cytoprotective genes.[12]

Key Nrf2 target genes and their functions include:

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): Detoxification of quinones and reduction of oxidative stress.[1]

-

Heme Oxygenase-1 (HO-1): Catabolism of heme into biliverdin (an antioxidant) and carbon monoxide.[1]

-

Glutathione S-Transferases (GSTs): Conjugation of glutathione to electrophilic compounds for detoxification.[1]

-

Glutamate-Cysteine Ligase (GCL) & Glutathione Reductase (GSR): Enzymes crucial for the synthesis and recycling of glutathione (GSH), the most abundant endogenous antioxidant.[10]

-

Thioredoxin Reductase 1 (TXNRD1) & Sulfiredoxin 1 (SRXN1): Components of the thioredoxin system that reduce oxidized proteins.[10]

-

Ferritin (FTH1, FTL): An iron storage protein that sequesters free iron, preventing it from participating in the generation of reactive oxygen species (ROS).[10]

Crosstalk with Inflammatory Pathways

This compound also exerts anti-inflammatory effects, partly through the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Activation of Nrf2 can suppress NF-κB activity through multiple mechanisms, including the induction of antioxidant proteins that quench ROS, which are known activators of NF-κB. This dual action of boosting antioxidant defenses while suppressing inflammation is key to its therapeutic effect.[1][14]

Quantitative Data on Nrf2 Target Gene Induction

Pharmacodynamic studies have quantified the dose-dependent effects of this compound on Nrf2 target genes.

Table 1: Preclinical Pharmacodynamic Profile of this compound in Cynomolgus Monkey PBMCs (Data sourced from Reis et al., 2019)[15]

| Nrf2 Target Gene | tvEmax (Max Fold Increase) | EC50 (nM) |

| SRXN1 | 9.1 | 18.2 |

| NQO1 | 10.8 | 32.5 |

| TXNRD1 | 2.5 | 32.5 |

| PGD | 3.5 | 40.0 |

| GSR | 2.7 | 45.4 |

| PBMCs: Peripheral Blood Mononuclear Cells; tvEmax: Typical maximum effect value of the population; EC50: Half-maximal effective concentration. |

Table 2: Clinical Biomarker Response to this compound (Data sourced from MOXIe clinical trial and FDA Summary Review)[10][12][16]

| Biomarker | Dose Range | Observation | Implication |

| Ferritin | 5 mg to 300 mg | Dose-dependent increase in plasma levels. | Pharmacodynamic marker of Nrf2 target engagement.[12] |

| ALT/AST | 80 mg to 160 mg | Transient, mild-to-moderate elevations. | Consistent with Nrf2-mediated induction of enzymes involved in mitochondrial bioenergetics, not liver injury.[17][18] |

| GGT | 80 mg to 160 mg | Elevations observed in treated patients. | Consistent with Nrf2-mediated increases in enzymes for glutathione synthesis.[18] |

| ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GGT: Gamma-Glutamyl Transferase. |

Key Experimental Protocols and Methodologies

Assessing the activity of this compound involves a series of specialized in vitro and cell-based assays.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay

Principle: Fluorescence Polarization (FP) is a common method to measure the disruption of the Keap1-Nrf2 interaction in a high-throughput format.[19][20] It relies on the principle that a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Keap1 protein, its tumbling slows, and it emits polarized light. An inhibitor like this compound will compete with or disrupt this binding, causing a decrease in fluorescence polarization.[21]

Detailed Methodology (FP Assay):

-

Reagent Preparation:

-

Recombinant human Keap1 protein (Kelch domain) is purified and diluted in assay buffer.

-

A synthetic, high-affinity Nrf2 peptide (e.g., a 9-mer or 16-mer derived from the ETGE motif) is labeled with a fluorophore (e.g., FITC).[19]

-

This compound or other test compounds are serially diluted to create a concentration gradient.

-

-

Assay Procedure:

-

In a 384-well, low-volume black plate, add Keap1 protein and the fluorescent Nrf2 peptide to all wells.

-

Add test compounds (this compound) or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[21]

-

-

Data Acquisition:

-

Measure fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The decrease in polarization signal is plotted against the inhibitor concentration.

-

An IC50 (half-maximal inhibitory concentration) value is calculated by fitting the data to a dose-response curve.

-

Nrf2 Nuclear Translocation and Activity Assay

Principle: This ELISA-based assay quantifies active Nrf2 in nuclear extracts. A double-stranded DNA sequence containing the Nrf2 consensus binding site (ARE) is immobilized on a 96-well plate. Nuclear extracts are added, and active Nrf2 binds to the ARE. This is detected using a primary antibody specific to Nrf2, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[22]

Detailed Methodology (Transcription Factor ELISA):

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., BV-2 microglia, C2C12 myoblasts) to ~80-90% confluency.[23]

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

-

Nuclear Extraction:

-

Harvest cells and perform nuclear extraction using a commercial kit or standard hypotonic lysis followed by high-salt extraction to separate cytoplasmic and nuclear fractions.

-

-

Assay Procedure (96-well plate):

-

Add nuclear extracts to the ARE-coated wells and incubate for 1-2 hours to allow Nrf2 binding.

-

Wash wells to remove unbound proteins.

-

Add the primary antibody against Nrf2 and incubate for 1 hour.

-

Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash, then add TMB substrate and incubate in the dark for ~30 minutes.

-

Add stop solution to quench the reaction.[22]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of active Nrf2 in the sample.

-

Gene and Protein Expression Analysis

Principle: Reverse Transcription-Quantitative PCR (RT-qPCR) and Western Blotting are used to measure the downstream effects of Nrf2 activation on target gene and protein expression, respectively.[24][25]

Detailed Methodology (RT-qPCR):

-

Cell Treatment and RNA Extraction: Treat cells as described above. Lyse cells and extract total RNA using a suitable method (e.g., Trizol or column-based kits).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and primers specific for Nrf2 target genes (e.g., NQO1, HO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.

-

Detailed Methodology (Western Blot):

-

Cell Treatment and Protein Lysis: Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate with a primary antibody against a target protein (e.g., NQO1, HO-1, Nrf2) overnight at 4°C.

-

Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. jp.certara.com [jp.certara.com]

- 11. m.youtube.com [m.youtube.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. This compound inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. raybiotech.com [raybiotech.com]

- 23. neurology.org [neurology.org]

- 24. researchgate.net [researchgate.net]

- 25. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Omaveloxolone In Vitro Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of omaveloxolone. This compound is a semi-synthetic oleanane triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.[1] In vitro studies have demonstrated that this compound restores mitochondrial function, reduces inflammation, and mitigates oxidative stress in various cell models, making it a compound of interest for neurodegenerative diseases like Friedreich's ataxia and other conditions with underlying mitochondrial dysfunction.[2][3]

The following protocols are designed to guide researchers in assessing the key bioactivities of this compound in a laboratory setting.

Key In Vitro Effects of this compound

| Parameter | Effect of this compound | Cell Models | Reference |

| Nrf2 Activation | Potently increases Nrf2 activity and expression of downstream targets (e.g., NQO1, HO-1). | C2C12 mouse skeletal myoblasts, hFXNI154F murine embryonic fibroblasts, BV-2 mouse microglia.[4] | [4] |

| Mitochondrial Function | Improves mitochondrial respiration, including spare respiratory capacity and maximal respiration.[4] Restores mitochondrial function in fibroblasts from Friedreich's ataxia patients.[3] | C2C12 mouse skeletal myoblasts, hFXNI154F murine embryonic fibroblasts, primary human fibroblasts.[4][5] | [3][4][5] |

| Anti-inflammatory Activity | Suppresses the expression of pro-inflammatory mediators such as TNFα, MCP-1, and IL-6.[4] Reduces nitric oxide (NO) production.[6] | BV-2 mouse microglia, RAW 264.7 mouse macrophages.[4][6] | [4][6] |

| Oxidative Stress | Reduces reactive oxygen species (ROS) production. | Primary human fibroblasts, cultured rat astrocytes.[5][7] | [5][7] |

Signaling Pathway and Experimental Workflow